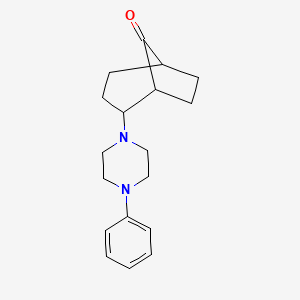
2-(4-Phenyl-1-piperazinyl)bicyclo(3.2.1)octan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Phenyl-1-piperazinyl)bicyclo(321)octan-8-one is a chemical compound that belongs to the class of bicyclic compounds It features a bicyclo[321]octane core structure with a phenylpiperazine moiety attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenyl-1-piperazinyl)bicyclo(3.2.1)octan-8-one can be achieved through several synthetic routes. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by a cyclopropane ring opening . Another approach is the double Michael addition of carbon nucleophiles to cyclic dienones . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and stereochemical control.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenyl-1-piperazinyl)bicyclo(3.2.1)octan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylpiperazine moiety can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpiperazine derivatives.
Scientific Research Applications
2-(4-Phenyl-1-piperazinyl)bicyclo(3.2.1)octan-8-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Phenyl-1-piperazinyl)bicyclo(3.2.1)octan-8-one involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octan-8-one: Shares the bicyclic core structure but lacks the phenylpiperazine moiety.
Tropane Alkaloids: Compounds like cocaine and atropine, which also feature a bicyclic structure with nitrogen-containing functional groups.
Uniqueness
2-(4-Phenyl-1-piperazinyl)bicyclo(3.2.1)octan-8-one is unique due to the presence of the phenylpiperazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
4177-36-0 |
|---|---|
Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)bicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C18H24N2O/c21-18-14-6-8-16(18)17(9-7-14)20-12-10-19(11-13-20)15-4-2-1-3-5-15/h1-5,14,16-17H,6-13H2 |
InChI Key |
VCRHNSZKKNPZIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCC1C2=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















